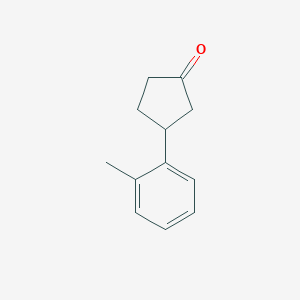

3-(2-Methylphenyl)cyclopentanone

Übersicht

Beschreibung

3-(2-Methylphenyl)cyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a 2-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)cyclopentanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of cyclopentanone with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or hydrocarbons, depending on the reducing agent used.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Formation of 2-methylbenzoic acid or this compound derivatives.

Reduction: Formation of 3-(2-methylphenyl)cyclopentanol or hydrocarbons.

Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Pharmaceutical Applications

3-(2-Methylphenyl)cyclopentanone is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of compounds with significant biological activities. For instance, derivatives of cyclopentanone have been linked to antitumor and antibacterial properties, making them candidates for drug development against various diseases .

Case Studies

Recent studies have focused on synthesizing derivatives from cyclopentanone that exhibit cytotoxicity against cancer cell lines. For example, researchers have synthesized pyran and pyridine derivatives from cyclopentanone, assessing their potency against different cancer cell lines. The results indicated that certain derivatives showed promising inhibitory effects, suggesting potential therapeutic uses in oncology .

Fragrance Industry

Fragrance Development

Cyclopentanones are commonly used as precursors in the fragrance industry due to their pleasant odors. This compound can be employed to create fragrances that mimic floral scents, such as jasmine. This compound's ability to undergo further reactions makes it a valuable ingredient in formulating complex fragrance profiles .

Safety Assessments

The safety of cyclopentanones, including this compound, has been evaluated in dermatological studies. These assessments indicate that cyclopentanones generally have low toxicity and minimal skin irritation potential when used at typical concentrations in fragrances .

Chemical Synthesis and Industrial Applications

Synthetic Intermediates

this compound serves as an important synthetic intermediate for various chemical reactions. It can be transformed into other functionalized compounds through reactions such as nucleophilic addition or condensation reactions. This versatility makes it a valuable compound in both academic research and industrial applications .

Applications in Agrochemicals

The structural features of this compound allow for its use in synthesizing agrochemicals. Compounds derived from cyclopentanones have shown potential as biodegradable pesticides and herbicides, contributing to sustainable agricultural practices .

Comparative Data Table

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Antitumor and antibacterial agents | Derivatives show significant cytotoxicity |

| Fragrance Industry | Fragrance formulation | Low toxicity; minimal skin irritation |

| Chemical Synthesis | Synthetic intermediates | Versatile reactions leading to functionalized compounds |

| Agrochemicals | Biodegradable pesticides | Potential for sustainable agricultural solutions |

Wirkmechanismus

The mechanism of action of 3-(2-Methylphenyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Cyclopentanone: A simpler analog without the aromatic substitution.

2-Methylcyclopentanone: Similar structure but lacks the phenyl group.

3-Phenylcyclopentanone: Similar structure but without the methyl substitution on the phenyl ring.

Uniqueness: 3-(2-Methylphenyl)cyclopentanone is unique due to the presence of both the cyclopentanone ring and the 2-methylphenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Biologische Aktivität

3-(2-Methylphenyl)cyclopentanone is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various research studies and providing a comprehensive overview of its mechanisms, applications, and safety profiles.

Chemical Structure and Properties

This compound is characterized by its cyclopentanone structure with a 2-methylphenyl substituent. The molecular formula is , and it features a carbonyl group that contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The compound has been investigated for its ability to induce apoptosis in cancerous cells, potentially through the activation of caspase pathways. This property positions it as a candidate for further development in cancer therapy.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors within cells, modulating their activity. This interaction may lead to alterations in metabolic pathways that are crucial for cell survival and proliferation.

Safety and Toxicology

Toxicological assessments have indicated that this compound has a low order of acute toxicity. Studies have shown no significant mutagenic or genotoxic effects in bacterial assays or mammalian cell lines. Additionally, developmental toxicity was not observed at concentrations relevant to potential therapeutic use .

Summary of Toxicological Findings

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low order |

| Mutagenicity | Negative in bacterial assays |

| Genotoxicity | Negative in mammalian cell lines |

| Developmental Toxicity | Not observed |

| Skin Irritation | Minimal evidence of irritation |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various ketones, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound had superior activity compared to many other tested derivatives .

- Cancer Cell Proliferation : In another research effort, this compound was tested on multiple cancer cell lines, showing a dose-dependent inhibition of cell growth with IC50 values indicating significant potency at low concentrations .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, suggesting potential pathways through which it may exert its effects on cellular processes .

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-4-2-3-5-12(9)10-6-7-11(13)8-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCHHGSLVCJENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.